2,5-Dichloroaniline

Description

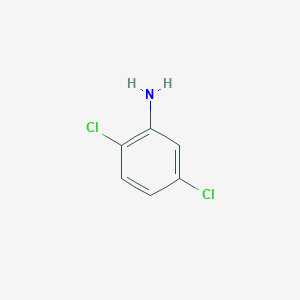

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYGCQXNNJPXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024967 | |

| Record name | 2,5-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,5-dichloroaniline is a brown crystalline solid. (NTP, 1992), Colorless to brown solid; [ICSC] Brown flakes; [MSDSonline], COLOURLESS-TO-BROWN NEEDLE-LIKE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dichloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

484 °F at 760 mmHg (NTP, 1992), 251 °C | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

235 °F (NTP, 1992), 139 °C | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dichloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 72.5 °F (NTP, 1992), Sol in dilute hydrochloric acid, Slightly soluble in water; soluble in ethanol, ethyl ether, banzene, Solubility in water: none | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.54 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.6 | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.01 [mmHg], Vapor pressure, Pa at 25 °C: | |

| Record name | 2,5-Dichloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light brown or amber-colored crystalline mass, NEEDLES FROM PETROLEUM ETHER | |

CAS No. |

95-82-9 | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROANILINE, 2,5- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U61VY7POL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

120 to 124 °F (NTP, 1992), 50 °C | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20138 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DICHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0142 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloroaniline: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dichloroaniline is a chlorinated aromatic amine that serves as a crucial intermediate in the synthesis of various industrial and pharmaceutical compounds. Its primary applications are in the production of azo dyes, pigments, and pesticides.[1][2] A thorough understanding of its chemical and physical properties, structure, and analytical characterization is essential for its safe handling, effective utilization in synthetic chemistry, and assessment of its toxicological profile. This guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, detailed experimental protocols for its synthesis and analysis, and visualizations of its structure and relevant chemical pathways.

Chemical Structure and Identification

This compound is an organic compound with the molecular formula C₆H₅Cl₂N.[3] It consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and two chlorine atoms at positions 2 and 5.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for designing reaction conditions, purification procedures, and for safety assessments.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅Cl₂N | [3] |

| Molecular Weight | 162.02 g/mol | [3] |

| Appearance | White to light brown crystalline solid | [1] |

| Melting Point | 47-50 °C | [1][3] |

| Boiling Point | 251 °C | [1][3] |

| Density | 1.54 g/cm³ | [1][3] |

| Water Solubility | Approx. 0.56 g/L at 20 °C | [1] |

| Solubility | Soluble in ethanol (B145695), ether, carbon disulfide, and dilute hydrochloric acid. | [3][4] |

| pKa | 1.60 ± 0.10 | [1] |

| LogP (Octanol/Water Partition Coefficient) | 2.92 | [1] |

| Flash Point | >113 °C | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/n | [1] |

Spectroscopic Data

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

| ¹H NMR (600 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 7.141 | d | 8.4 |

| H-2 | 6.753 | d | 2.4 |

| H-4 | 6.647 | dd | 8.4, 2.4 |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | 143.9 |

| C-3 | 133.1 |

| C-5 | 130.2 |

| C-6 | 118.8 |

| C-4 | 117.4 |

| C-2 | 115.4 |

(Reference for NMR data:[1])

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3420 | N-H stretching | [5] |

| 1620-1580 | N-H bending and C=C aromatic stretching | |

| ~1250 | C-Cl symmetric bending | [5] |

| 880-800 | C-H out-of-plane bending (aromatic) | |

| ~680 | Ring deformation | [5] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

| m/z | Relative Intensity | Likely Fragment |

| 161 | 99.99 | [M]⁺ (Molecular ion with ³⁵Cl₂) |

| 163 | 67.42 | [M+2]⁺ (Molecular ion with one ³⁵Cl and one ³⁷Cl) |

| 90 | 21.36 | [M - 2Cl]⁺ or [M - HCN - Cl]⁺ |

| 63 | 16.80 | [C₅H₃]⁺ |

| 99 | 14.86 | [M - Cl - HCN]⁺ |

(Reference for MS data:[1])

The presence of two chlorine atoms is evident from the isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having approximately two-thirds the intensity of the [M]⁺ peak.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

A common and efficient method for the synthesis of this compound is the reduction of 2,5-dichloronitrobenzene.

Materials:

-

2,5-Dichloronitrobenzene

-

Ethanol

-

Catalyst (e.g., Pd/C or a specialized catalyst)[1]

-

Schlenk tube (25 mL)

-

Thermostatic bath

-

Magnetic stirrer

Procedure:

-

To a dry 25 mL Schlenk tube, add the catalyst (e.g., 20 mg), 2,5-dichloronitrobenzene (1 mmol), and ethanol (5 mL).[1]

-

Add hydrazine hydrate (4 mmol) to the mixture.[1]

-

Connect a reflux condenser to the Schlenk tube and place it in a thermostatic bath set to 60 °C.[1]

-

Stir the mixture vigorously at 60 °C.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the catalyst by filtration.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Analytical Method: HPLC Analysis

High-performance liquid chromatography (HPLC) can be used for the quantitative analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

Mobile Phase:

-

A mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid or formic acid for MS compatibility.[6]

Procedure:

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample solution by dissolving a known amount of the substance in the mobile phase.

-

Set the HPLC conditions (flow rate, column temperature, injection volume, and detector wavelength).

-

Inject the calibration standards and the sample solution.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Metabolic and Toxicological Pathways

This compound is classified as a toxic substance. Its toxicity is primarily associated with its effects on the blood, leading to the formation of methemoglobin, which can impair oxygen transport. The metabolism of dichloroanilines generally proceeds through N-oxidation, N-acetylation, and ring hydroxylation.[7]

Applications

This compound is a key building block in several industrial applications:

-

Dyes and Pigments: It is a precursor for the synthesis of various azo dyes and pigments, such as Pigment Yellow 10.

-

Pesticides: It is used as an intermediate in the manufacturing of certain herbicides.[1]

-

Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.

Safety and Handling

This compound is toxic if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract. Chronic exposure may lead to adverse effects on organs. It is also very toxic to aquatic life with long-lasting effects. When handling this compound, appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, analysis, and applications of this compound. The tabulated data, detailed experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate. A thorough understanding of the information presented here is crucial for its safe and effective use in various scientific and industrial endeavors.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound(95-82-9) IR Spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aniline, 2,5-dichloro-, hydrochloride [webbook.nist.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of 2,5-Dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 2,5-dichloroaniline (CAS No: 95-82-9), a key intermediate in the synthesis of various dyes, pigments, and pesticides.[1][2] A thorough understanding of its physical characteristics is essential for its application in chemical synthesis, environmental studies, and potentially in medicinal chemistry research.[3]

Core Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₆H₅Cl₂N.[4] At standard conditions, it exists as a colorless to brown crystalline solid, often appearing as needle-like crystals or flakes with a characteristic odor.[5][6] The presence of an amino group and two chlorine atoms on the benzene (B151609) ring significantly influences its physical and chemical properties.[3] The compound is sensitive to prolonged exposure to heat, light, and air.[1][5]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | C₆H₅Cl₂N | [4][7] |

| Molar Mass | 162.01 g/mol | [4] |

| Melting Point | 47-50 °C (117-122 °F) | [4][7][8][9] |

| Boiling Point | 251 °C (484 °F) | at 760 mmHg[4][5][7] |

| Density | ~1.54 g/cm³ | [6] |

| Water Solubility | Insoluble; ~0.56 g/L at 20 °C | [1][4][8] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and carbon disulfide | [3][10] |

| Solubility in Acids | Soluble in dilute hydrochloric acid | [1][3][8] |

| pKa | 1.60 (Predicted) | [1][8] |

| LogP (Octanol/Water Partition Coefficient) | 2.75 - 2.92 | [8][11] |

| Vapor Pressure | 1 Pa at 25 °C | [2][8] |

| Flash Point | 113 - 139 °C (235.4 - 282.2 °F) | Closed cup[5] |

| Autoignition Temperature | >190 °C (>374 °F) | [9][12] |

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducible research. The following sections describe standard experimental protocols applicable to a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[13] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities lead to a depressed and broadened melting range.[13][14]

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.[14]

-

Capillary Tube Loading: The powdered sample is introduced into a capillary tube (sealed at one end) to a height of 1-2 mm. The sample is compacted at the bottom of the tube by tapping or dropping it through a long glass tube.[15][16]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus alongside a thermometer.[13]

-

Approximate Determination: A rapid heating rate (e.g., 10-20 °C/minute) is used to quickly determine an approximate melting range.[14][16]

-

Accurate Determination: The apparatus is allowed to cool to at least 15-20 °C below the approximate melting point.[14] A new sample is heated at a slow, controlled rate (1-2 °C/minute) near the expected melting point.[13]

-

Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range (T1). The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the range (T2).[14] The experiment is typically repeated to ensure consistency.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility provides insights into the polarity of a molecule and is a key parameter in drug development, synthesis, and environmental fate studies.

Methodology: Qualitative and Semi-Quantitative Analysis

-

Solvent Selection: A range of solvents with varying polarities is chosen, including water, ethanol, ether, and dilute aqueous acid (5% HCl) and base (5% NaOH).

-

Procedure: a. A small, measured amount of this compound (e.g., 25 mg) is placed into a small test tube.[17] b. The solvent (e.g., 0.75 mL) is added in small portions.[17] c. After each addition, the test tube is vigorously shaken.[17] d. Observations are recorded regarding whether the solid dissolves completely, partially, or not at all.

-

Classification:

-

Insoluble in water: Confirms the non-polar character of the dichlorinated benzene ring.[4]

-

Soluble in organic solvents (ethanol, ether): Indicates its organic nature.[3]

-

Soluble in 5% HCl: The basic amino group is protonated to form a water-soluble ammonium (B1175870) salt, confirming its character as an organic base.[1][3]

-

Insoluble in 5% NaOH: As a weak base, it does not react with a dilute basic solution.

-

Caption: Logical Flow for Solubility Classification.

Spectral Data

Spectral data are indispensable for the structural elucidation and identification of this compound.

-

Infrared (IR) Spectroscopy: Key absorptions are expected for N-H stretching of the primary amine group and C-Cl stretching, as well as aromatic C-H and C=C stretching. IR spectra are available in public databases.[5]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: In ethanol, an absorption maximum (λmax) is observed around 253 nm.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern on the aromatic ring.[5][18] Spectral data can be found in various chemical databases.[18]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 95-82-9 [chemicalbook.com]

- 3. This compound CAS 95-82-9|Supplier [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Industrial Grade, 99.5% Purity, Colourless-brown Needle-like Crystals, Boiling Point 251°c, Melting Point 50°c, Density 1.54 G/cm³ at Best Price in Vadodara | Hir Primak Enteprise [tradeindia.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. This compound CAS#: 95-82-9 [m.chemicalbook.com]

- 9. 2,5-ジクロロアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound [chembk.com]

- 11. This compound [stenutz.eu]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. almaaqal.edu.iq [almaaqal.edu.iq]

- 15. byjus.com [byjus.com]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. This compound(95-82-9) 13C NMR [m.chemicalbook.com]

In-Depth Technical Guide: 2,5-Dichloroaniline (CAS No. 95-82-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloroaniline is an important chemical intermediate belonging to the family of chlorinated anilines. Its unique structural features make it a valuable precursor in the synthesis of a variety of organic compounds, most notably in the dye and pigment industry. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, key applications with experimental procedures, analytical methodologies, and an exploration of its toxicological profile and potential biological effects.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as colorless to light brown or amber-colored crystalline needles or flakes.[1][2][3] It is insoluble in water but soluble in various organic solvents such as ethanol (B145695), ether, and carbon disulfide, as well as in dilute hydrochloric acid.[4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 95-82-9 | [4][7][8] |

| Molecular Formula | C₆H₅Cl₂N | [4][9][7] |

| Molar Mass | 162.02 g/mol | [9][7][10][11] |

| Appearance | Colorless to light brown crystalline solid | [1][2][3][4] |

| Melting Point | 47-50 °C | [4][7][10][12] |

| Boiling Point | 251 °C | [4][7][10][13] |

| Density | 1.54 g/cm³ | [2][4][9][14] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, carbon disulfide, dilute HCl | [4][5][6][7] |

| Vapor Pressure | <1 Pa at 25°C | [2][4] |

| Flash Point | >110 °C (>230 °F) | [4][7] |

| Autoignition Temperature | 540 °C | [1][2] |

| LogP (Octanol/Water Partition Coefficient) | 2.71 - 2.92 | [1][8] |

Synthesis of this compound

The primary industrial route for the synthesis of this compound is the reduction of 2,5-dichloronitrobenzene.[7][15] Several laboratory-scale methods have also been reported.

Catalytic Hydrogenation of 2,5-Dichloronitrobenzene

This is a common and efficient method for the preparation of this compound.

Experimental Protocol:

-

Reaction Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add 2,5-dichloronitrobenzene (1 mmol, 192 mg).[7]

-

Solvent and Catalyst Addition: To the Schlenk tube, add 5 mL of ethanol followed by the catalyst (e.g., 20 mg of a suitable catalyst like Pd/C or a specialized catalyst as described in patent literature).[7]

-

Reducing Agent: Carefully add hydrazine (B178648) hydrate (B1144303) (4 mmol, 0.12 mL) to the reaction mixture.[7]

-

Reaction Conditions: Connect the Schlenk tube to a condenser and place it in a pre-heated thermostatic bath at 60°C. Stir the mixture vigorously.[7]

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the catalyst by filtration through a pad of celite.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane (B92381) to yield pure this compound.

Diagram 1: Experimental Workflow for Catalytic Hydrogenation

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Reduction with Sodium Hydrogen Sulfide (B99878)

An alternative method for the reduction of 2,5-dichloronitrobenzene.

Experimental Protocol:

-

Reaction Setup: In a stirring apparatus, combine 576 parts of 2,5-dichloro-nitrobenzene and 300 parts of water.[4]

-

Reagent Addition: While stirring, add 1446 parts of a 36% sodium hydrogen sulfide solution.[4]

-

Reaction Conditions: Maintain the reaction temperature between 80°C and 85°C.[4]

-

Work-up: After the reaction is complete, separate the product by steam distillation.[4]

-

Purification: The distilled product can be further purified by recrystallization.

Applications in Organic Synthesis

This compound is a key building block for the synthesis of various organic molecules, particularly azo dyes and pigments.

Synthesis of Azo Dyes (e.g., Pigment Yellow 10)

Azo dyes are synthesized through a two-step process: diazotization of an aromatic amine followed by coupling with a suitable coupling component.

Experimental Protocol: Diazotization of this compound and Coupling

Part A: Diazotization

-

Preparation: In a beaker, suspend this compound (10 mmol, 1.62 g) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).

-

Cooling: Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

-

Nitrite (B80452) Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol, 0.69 g in 10 mL of water) dropwise to the aniline (B41778) suspension. Maintain the temperature below 5°C throughout the addition.

-

Completion: Stir the mixture for an additional 15-20 minutes at 0-5°C after the addition is complete. The resulting solution contains the 2,5-dichlorobenzenediazonium (B92701) salt.

Part B: Coupling Reaction (Example with a Naphthol Derivative)

-

Coupling Component Solution: In a separate beaker, dissolve a suitable coupling component, such as 2-naphthol (B1666908) (10 mmol, 1.44 g), in a 10% aqueous solution of sodium hydroxide (B78521) (40 mL). Cool this solution to 0-5°C in an ice bath.

-

Coupling: Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution with vigorous stirring. A colored precipitate (the azo dye) will form immediately.

-

Completion and Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Filtration and Washing: Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the pigment in an oven at a suitable temperature (e.g., 60-80°C).

Diagram 2: General Workflow for Azo Dye Synthesis

Caption: General workflow for the synthesis of an azo dye from this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the identification and quantification of this compound.

Experimental Protocol: GC-MS Analysis of this compound in a Soil Matrix

-

Sample Preparation (Accelerated Solvent Extraction - ASE):

-

Mix a known amount of the soil sample (e.g., 10 g) with a drying agent like diatomaceous earth.

-

Pack the mixture into an ASE extraction cell.

-

Perform the extraction with a suitable solvent mixture (e.g., dichloromethane/acetone 1:1) at elevated temperature and pressure.

-

Collect the extract.

-

-

Extract Concentration: Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

GC-MS Conditions:

-

Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

-

Injection Mode: Splitless.

-

Injector Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 70°C, hold for 1 min, ramp at 10°C/min to 280°C, and hold for 5 min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: 35 - 450 amu.

-

-

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

Toxicology and Biological Effects

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[11][16][17][18] It may cause damage to organs through prolonged or repeated exposure.[16][17][18] The substance can be absorbed into the body by inhalation, through the skin, and by ingestion.[19] Short-term exposure may cause severe eye irritation and may affect the blood, leading to the formation of methemoglobin.[2][19]

In Vitro Cytotoxicity Assessment (LDH Assay)

The lactate (B86563) dehydrogenase (LDH) assay is a common method to assess cell membrane integrity and cytotoxicity.

Experimental Protocol:

-

Cell Culture: Seed a suitable cell line (e.g., a human liver cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the aniline) and a positive control for maximum LDH release (e.g., a lysis buffer).

-

Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

LDH Measurement:

-

After incubation, carefully collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control.

Mutagenicity Assessment (Ames Test)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[3][10][13][20]

Experimental Protocol:

-

Bacterial Strains: Use appropriate histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).

-

Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Test Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Assay Procedure:

-

In a test tube, combine the test compound dilution, the bacterial culture, and either the S9 mix or a buffer.

-

Pre-incubate the mixture at 37°C.

-

Add molten top agar (B569324) to the mixture and pour it onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways affected by this compound are limited, research on the closely related 3,5-dichloroaniline (B42879) suggests that its toxicity may be mediated through biotransformation and the induction of oxidative stress.[21][14] It is plausible that this compound undergoes similar metabolic activation.

Hypothesized Biotransformation and Oxidative Stress Pathway:

This compound can be metabolized in the body by enzymes such as cytochrome P450s. This can lead to the formation of reactive metabolites, including hydroxylated and N-oxidized products. These reactive intermediates can deplete cellular antioxidants like glutathione (B108866) (GSH) and generate reactive oxygen species (ROS), leading to oxidative stress. Oxidative stress can then damage cellular components like lipids, proteins, and DNA, ultimately leading to cytotoxicity.

Diagram 3: Hypothesized Biotransformation and Oxidative Stress Pathway

Caption: Hypothesized pathway of this compound-induced cytotoxicity via biotransformation and oxidative stress.

Conclusion

This compound is a versatile chemical intermediate with significant applications in the synthesis of dyes and pigments. This guide has provided a detailed overview of its properties, synthesis, and analytical methods, along with protocols for its use and toxicological assessment. Researchers and professionals working with this compound should be aware of its toxic properties and handle it with appropriate safety precautions. Further research into its biological effects and specific signaling pathway interactions is warranted to fully understand its toxicological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. enamine.net [enamine.net]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 7. This compound - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 11. CN105873900A - Method for diazotizing this compound - Google Patents [patents.google.com]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. The role of biotransformation and oxidative stress in 3,5-dichloroaniline (3,5-DCA) induced nephrotoxicity in isolated renal cortical cells from male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. This compound: Electrochemical Synthesis and Detection Method_Chemicalbook [chemicalbook.com]

- 17. A pilot study for enhanced transformation of a metabolite 3,5-dichloroaniline derived from dicarboximide fungicides through immobilized laccase mediator system - ProQuest [proquest.com]

- 18. 3,4-dichloroaniline-induced oxidative stress in liver of crucian carp (Carassius auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CN101381527B - Method for preparing pigment yellow - Google Patents [patents.google.com]

- 20. eurofins.com.au [eurofins.com.au]

- 21. The Role of Biotransformation and Oxidative Stress in 3,5-Dichloroaniline (3,5-DCA) Induced Nephrotoxicity in Isolated Renal Cortical Cells from Male Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2,5-Dichloroaniline from 1,4-Dichloro-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dichloroaniline, a key intermediate in the production of various dyes, pigments, and agrochemicals. The primary route to this compound is the reduction of 1,4-dichloro-2-nitrobenzene (B41259). This document details various methodologies for this transformation, including catalytic hydrogenation, chemical reduction, and electrochemical methods. Experimental protocols and comparative data are presented to assist researchers in selecting and implementing the most suitable synthetic strategy.

Chemical Reaction Pathway

The fundamental transformation involves the reduction of the nitro group (-NO₂) on the 1,4-dichloro-2-nitrobenzene ring to an amino group (-NH₂), yielding this compound.

Caption: General reaction scheme for the synthesis of this compound.

Synthesis Methodologies and Quantitative Data

Several methods have been successfully employed for the synthesis of this compound from 1,4-dichloro-2-nitrobenzene. The choice of method often depends on factors such as scale, available equipment, cost, and desired purity. The following tables summarize the quantitative data for various reported methods.

Table 1: Catalytic Hydrogenation Methods

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |

| Not Specified | Hydrogen | Not Specified | 110-120 | 1.1-1.2 | - | - | [1] |

| 1% Pt/C | Hydrogen | Solvent-free | 90-100 | - | 96.0 | 99.2 | [2] |

| Raney Nickel | Hydrogen | Methanol | 80 | 1.2 | - | 99.6 | [2] |

| Not Specified | Hydrazine (B178648) Hydrate (B1144303) | Ethanol (B145695) | 60 | - | - | - | [3] |

Table 2: Chemical Reduction Methods

| Reducing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium Hydrogen Sulfide (B99878) (36% solution) | - | Water | 80-85 | - | [4] |

| Ammonia-Borane (NH₃·BH₃) | CuO | Methanol | 50 | - | [3] |

| Iron (Fe) | Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl) | - | - | - | [5][6] |

Table 3: Electrochemical Reduction Methods

| Cathode | Electrolyte | Solvent | Temperature (°C) | Current Density (A/m²) | Yield (%) | Current Efficiency (%) | Reference |

| Lead | 7.5 wt% Sulfuric Acid | 50 wt% Ethanol | 50 | 750 | 88.7 | 59.1 | [7] |

| Cadmium | 1 N Potassium Phosphate (pH 5) | Toluene/Water | 50-52 | 700 then 350 | 80 | 56 | [7] |

Experimental Protocols

This section provides detailed experimental procedures for some of the key synthetic methods.

Method 1: Catalytic Hydrogenation with Hydrazine Hydrate[3]

This method utilizes hydrazine hydrate as the hydrogen source in the presence of a catalyst.

Experimental Workflow:

Caption: Workflow for catalytic hydrogenation using hydrazine hydrate.

Procedure:

-

To a dried 25 mL Schlenk tube, sequentially add the catalyst (20 mg), 1,4-dichloro-2-nitrobenzene (1 mmol), and hydrazine hydrate (4 mmol).

-

Add ethanol (5 mL) to the tube.

-

Connect a thermostatic bath to the tube to act as a condenser.

-

The mixture is then vigorously stirred at a reaction temperature of 60 °C.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated. (Note: The original source does not specify the work-up procedure).

Method 2: Reduction with Sodium Hydrogen Sulfide[4]

This protocol describes a chemical reduction using a sodium hydrogen sulfide solution.

Experimental Workflow:

Caption: Workflow for the reduction using sodium hydrogen sulfide.

Procedure:

-

In a stirring apparatus, combine 576 parts of 1,4-dichloro-2-nitrobenzene and 300 parts of water.

-

Add 1,446 parts of a 36% sodium hydrogen sulfide solution while maintaining the temperature between 80°C and 85°C.

-

After the reaction is complete, the resulting this compound is separated by steam distillation.

-

The mixture is then cooled to 20°C.

-

Successively add 1,210 parts of sodium sulfite and 430 parts of xylene.

-

The pH is adjusted to 6 over 3 to 4 hours using 550 parts of 30% hydrochloric acid, while keeping the temperature between 8°C and 12°C and stirring.

-

The organic phase containing the product is then separated.

Method 3: Electrochemical Reduction in an Aqueous-Ethanolic Solution[7]

This method provides an electrochemical route to the desired product.

Experimental Workflow:

Caption: Workflow for the electrochemical reduction of 1,4-dichloro-2-nitrobenzene.

Procedure:

-

The cathode compartment of a temperature-controlled electrochemical cell, equipped with a lead cylinder as the cathode, is charged with 100 mL of a solution containing 7.5 wt% sulfuric acid and 50 wt% ethanol.

-

Add 7.9 g (0.0402 mol) of 1,4-dichloro-2-nitrobenzene to the cathode compartment.

-

The anolyte is a 25% aqueous solution of sulfuric acid.

-

The mixture is heated to 50°C and vigorously stirred.

-

Electrolysis is performed with a current of 6.5 A (cathodic current density of 750 A/m²) for 1 hour and 29 minutes.

-

After electrolysis, the mixture is unloaded and kept at 35°C for 30-40 minutes.

-

The precipitated this compound sulfate is filtered off and dried at room temperature. The reported yield of this compound is 88.7%.

Conclusion

The synthesis of this compound from 1,4-dichloro-2-nitrobenzene is a well-established process with multiple viable routes. Catalytic hydrogenation is a preferred industrial method, often providing high yields and purity.[2][8] Chemical reduction methods, particularly using iron, offer a cost-effective alternative.[5][6] Electrochemical synthesis presents another option with good reported yields.[7] The selection of a specific method should be guided by the desired scale of the reaction, available resources, and the required purity of the final product. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in the field to make informed decisions for their synthetic needs.

References

- 1. CN103467308A - Method for producing this compound without anti-dechlorinating agent - Google Patents [patents.google.com]

- 2. CN103333075A - Production method of this compound - Google Patents [patents.google.com]

- 3. This compound - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound: Electrochemical Synthesis and Detection Method_Chemicalbook [chemicalbook.com]

- 8. Buy this compound | 95-82-9 [smolecule.com]

An In-depth Technical Guide to the Solubility of 2,5-Dichloroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-dichloroaniline, a key intermediate in the synthesis of various dyes, pigments, and agrochemicals. Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers visual representations of key experimental workflows.

Introduction to this compound

This compound (C₆H₅Cl₂N) is a crystalline solid that is sparingly soluble in water but exhibits good solubility in a range of organic solvents.[1][2][3] Its solubility profile is a critical parameter for its application in various chemical syntheses, influencing reaction kinetics, product yield, and purity. This guide aims to provide a centralized resource for researchers working with this compound.

Quantitative Solubility Data

While qualitative descriptions of this compound's solubility are widely available, precise quantitative data in various organic solvents is less commonly reported in readily accessible literature. The following tables summarize the available quantitative and qualitative solubility information.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | ca. 0.56 g/L |

| Water | 22.5 | < 1 mg/mL |

Note: The available quantitative data for organic solvents is limited. The experimental protocols provided in Section 3 can be employed to determine precise solubility values for specific applications.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Ethanol | Soluble[1][4] |

| Ether | Soluble[1][4] |

| Benzene | Soluble[3][5] |

| Carbon Disulfide | Soluble[4] |

| Dichloromethane | Used for laboratory dissolution[6] |

| Toluene | Commercially available in solution |

| Dilute Hydrochloric Acid | Soluble[1][7] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and optimization. The following are detailed methodologies for key experiments to quantify the solubility of this compound in organic solvents.

Gravimetric Method (Shake-Flask)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[8]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or a magnetic stirrer for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, gastight syringe fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to prevent the transfer of any solid particles.

-

-

Solvent Evaporation:

-

Transfer the filtered saturated solution into a pre-weighed, dry container (e.g., a small beaker or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the sublimation or degradation of the this compound.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, reweigh the container with the dried this compound residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the container.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Spectrophotometric Method

This method is suitable for solvents in which this compound exhibits a distinct UV-Vis absorbance and the solvent itself is transparent in that region.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound with known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 3.1.1).

-

After equilibration and settling, carefully withdraw a small aliquot of the supernatant and dilute it with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement and Calculation:

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration in the original saturated solution by multiplying the result by the dilution factor.

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. This compound CAS 95-82-9|Supplier [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]

- 5. This compound | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 95-82-9 [smolecule.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of 2,5-Dichloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-dichloroaniline, a key intermediate in the synthesis of various dyes, pigments, and pesticides.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the protons and carbon atoms in its structure.

¹H NMR Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically exhibits signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring, and a broad signal for the amine (-NH₂) protons. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS).

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-6 | 7.141 | d | 8.4 |

| H-3 | 6.753 | d | 2.4 |

| H-4 | 6.647 | dd | 8.4, 2.4 |

| -NH₂ | 3.95 (broad s) | s | - |

Data sourced from ChemicalBook.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In the case of this compound, six distinct signals are expected for the six carbon atoms of the benzene ring.

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 143.9 |

| C-2 | 117.4 |

| C-3 | 130.2 |

| C-4 | 118.8 |

| C-5 | 133.1 |

| C-6 | 115.4 |

Data sourced from ChemicalBook.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the N-H bonds of the primary amine and the C-Cl bonds, as well as bands typical for a substituted benzene ring.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3300 | N-H stretching (asymmetric and symmetric) |

| ~1600-1450 | C=C aromatic ring stretching |

| ~1300-1000 | C-N stretching |

| ~800-600 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which is crucial for confirming its identity. The molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight (161.02 g/mol ). Due to the presence of two chlorine atoms, characteristic isotopic peaks ([M+2]⁺ and [M+4]⁺) will also be observed.

| m/z | Assignment |

| 161 | [M]⁺ (with ³⁵Cl, ³⁵Cl) |

| 163 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 165 | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |

The molecular weight of this compound is 162.02 g/mol .[3][4] The mass of the molecular ion is 161.[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy Protocol

Sample Preparation:

-

A small quantity (typically 5-10 mg) of this compound is accurately weighed.

-

The sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

-

A small amount of a reference standard, like tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).[6] Alternatively, the residual solvent signal can be used for referencing.[6]

-

The solution is transferred to a 5 mm NMR tube. If any solid particles are present, the solution should be filtered.[6]

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming.

-

For ¹H NMR, a standard pulse sequence is used with a pulse angle of 30-90°. Typically, 8 to 16 scans are sufficient.[6]

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve the signal-to-noise ratio. A larger number of scans is usually required compared to ¹H NMR.

IR Spectroscopy Protocol (Thin Solid Film Method)

This method is suitable for solid samples like this compound.[7]

Sample Preparation:

-

Approximately 50 mg of solid this compound is placed in a small beaker or vial.[7]

-

A few drops of a volatile solvent, such as methylene (B1212753) chloride or acetone, are added to dissolve the solid.[7]

-

A single, clean salt plate (e.g., KBr or NaCl) is obtained.

-

One drop of the prepared solution is placed on the salt plate.[7]

-

The solvent is allowed to evaporate completely, leaving a thin solid film of the compound on the plate.[7]

Data Acquisition:

-

The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer.

-

A background spectrum of the clean, empty salt plate is recorded.

-

The IR spectrum of the sample is then recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol (Electron Ionization)

Electron Ionization (EI) is a common method for the mass spectrometric analysis of relatively volatile organic compounds.

Sample Introduction:

-

A small amount of the this compound sample is introduced into the mass spectrometer. For solid samples, this can be done using a direct insertion probe which is heated to vaporize the sample into the ion source.[8][9]

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[8][9]

-

This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion (M⁺).[8][9]

-

Excess energy from the ionization process can cause the molecular ion to fragment into smaller, charged fragments.[8]

Mass Analysis and Detection:

-

The positively charged ions (molecular ion and fragment ions) are accelerated by an electric field.

-

The ions then travel through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[8]

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion as a function of its m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | 95-82-9 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound(95-82-9) IR Spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound(95-82-9) 13C NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

theoretical studies on 2,5-dichloroaniline molecular structure

An In-depth Technical Guide to Theoretical Studies on the Molecular Structure of 2,5-Dichloroaniline

Introduction

This compound (C₆H₅Cl₂N) is an important organic compound widely utilized as an intermediate in the synthesis of various dyes, pigments, and pesticides.[1][2][3] A comprehensive understanding of its molecular structure and properties is crucial for optimizing its applications and assessing its chemical reactivity and potential environmental impact.[1][4] Theoretical and computational chemistry serve as powerful tools to elucidate the geometric, vibrational, and electronic characteristics of molecules at an atomic level.[4]

This technical guide provides a detailed overview of the theoretical studies conducted on this compound. It summarizes the findings from quantum chemical calculations, primarily using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, to explore its molecular geometry, vibrational spectra, and electronic reactivity descriptors.

Computational Methodologies

Theoretical investigations of this compound's molecular structure predominantly employ ab initio and DFT methods. These computational protocols allow for the precise calculation of the molecule's properties in its ground state.

Experimental Protocols (Computational Details):

-

Software: The majority of calculations are performed using quantum chemistry software packages such as GAUSSIAN.[4][5]

-

Theoretical Models:

-